Product packaging for 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol(Cat. No.:)

2-(Difluoromethyl)-3-fluoro-6-nitro-phenol

Cat. No.: B12087843
M. Wt: 207.11 g/mol
InChI Key: XACULPQTIFWAIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Difluoromethyl)-3-fluoro-6-nitro-phenol is a fluorinated nitrophenol derivative of interest in advanced chemical research and development. While specific biological mechanisms for this compound are not fully detailed in the literature, its molecular structure, featuring a difluoromethyl group, a fluorine atom, and a nitro group on a phenolic ring, makes it a valuable building block for constructing more complex molecules . Compounds with this specific arrangement of substituents are often employed as key intermediates in exploratory synthesis, particularly in the pharmaceutical and agrochemical industries, where fluorine atoms are introduced to modulate a compound's lipophilicity, metabolic stability, and electronic properties . Researchers value such versatile intermediates for their potential in creating novel active pharmaceutical ingredients (APIs) and other fine chemicals, enabling the study of structure-activity relationships . As a reagent, it facilitates challenging synthetic pathways, including the development of heterocyclic frameworks commonly found in medicinal compounds . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. Please refer to the Safety Data Sheet for proper handling guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4F3NO3 B12087843 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4F3NO3

Molecular Weight

207.11 g/mol

IUPAC Name

2-(difluoromethyl)-3-fluoro-6-nitrophenol

InChI

InChI=1S/C7H4F3NO3/c8-3-1-2-4(11(13)14)6(12)5(3)7(9)10/h1-2,7,12H

InChI Key

XACULPQTIFWAIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])O)C(F)F)F

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

No NMR data (¹H, ¹³C, ¹⁹F, or 2D) for 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol is currently available in the public domain. The analysis of related substituted phenolic systems can offer a hypothetical framework for the expected spectral characteristics.

¹H and ¹³C NMR Analysis of Substituted Phenolic Systems

In similar substituted phenols, the chemical shifts of aromatic protons are influenced by the electronic effects of the substituents. The nitro group, being a strong electron-withdrawing group, would be expected to deshield nearby protons, shifting their signals to a higher frequency (downfield). Conversely, the hydroxyl group is an electron-donating group and would cause an upfield shift for protons in its vicinity. The fluorine atom and the difluoromethyl group also exert significant electronic and through-space effects that would further influence the proton and carbon chemical shifts.

¹⁹F NMR for Differentiation and Chemical Shift Analysis of Fluorine and Difluoromethyl Moieties

¹⁹F NMR spectroscopy would be a critical tool for the characterization of this molecule. Distinct signals would be expected for the fluorine atom directly attached to the aromatic ring and the two fluorine atoms of the difluoromethyl group. The chemical shift of the aromatic fluorine would be dependent on its position relative to the other substituents. The difluoromethyl group would appear as a doublet in the ¹H-decoupled ¹⁹F NMR spectrum due to coupling with the proton of the CHF₂ group, and this proton would, in turn, appear as a triplet in the ¹H NMR spectrum due to coupling with the two fluorine atoms.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Assignments

Two-dimensional NMR techniques would be indispensable for the unambiguous assignment of the ¹H, ¹³C, and ¹⁹F signals. Correlation Spectroscopy (COSY) would reveal the coupling relationships between protons. The Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate each proton with its directly attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum would show correlations between protons and carbons over two or three bonds, which would be crucial for establishing the connectivity of the molecule and confirming the substitution pattern on the aromatic ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Specific IR and Raman spectra for this compound have not been documented. However, the expected vibrational modes can be predicted based on the functional groups present.

Analysis of Nitro, Hydroxyl, and Carbon-Fluorine Vibrational Modes

The IR and Raman spectra would be expected to show characteristic absorption bands for the various functional groups. The nitro group (NO₂) typically exhibits strong symmetric and asymmetric stretching vibrations. The hydroxyl (OH) group would show a characteristic stretching band, the position and shape of which would be indicative of hydrogen bonding. The carbon-fluorine (C-F) bonds of both the aromatic fluorine and the difluoromethyl group would also have distinct stretching and bending vibrations. Studies on nitrophenol isomers have identified characteristic Raman peaks for the nitro group's asymmetric and symmetric stretching vibrations. nih.gov

Hydrogen Bonding Interactions Elucidation via IR Spectroscopy

The presence of both a hydroxyl group and a nitro group ortho to each other suggests the potential for intramolecular hydrogen bonding. This interaction would be observable in the IR spectrum as a broadening and a shift to lower frequency of the O-H stretching band compared to a free hydroxyl group.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Characterization of Electronic Transitions and Conjugation Effects

The electronic absorption spectrum of this compound is predicted to be shaped by the interplay of its constituent functional groups on the aromatic ring. The phenol (B47542) backbone, with its hydroxyl (-OH) group, and the presence of a nitro (-NO2) group, a fluoro (-F) group, and a difluoromethyl (-CHF2) group, all contribute to the electronic structure and, consequently, the UV-Vis absorption profile.

The spectrum is expected to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions. The benzene (B151609) ring and the nitro group contain π systems, and the oxygen and nitrogen atoms possess non-bonding (n) electrons. The hydroxyl group acts as an electron-donating group (auxochrome), while the nitro group is a powerful electron-withdrawing group (chromophore). This "push-pull" arrangement, although not in a para-relationship, influences the energy of the molecular orbitals and the resulting electronic transitions.

The primary π → π* transitions are associated with the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In nitrophenols, these transitions are often intense and occur in the UV region. For instance, 2-nitrophenol (B165410) in cyclohexane (B81311) exhibits absorption bands at approximately 272 nm and 346 nm. rsc.orgresearchgate.net The lower energy band is attributed to a charge-transfer transition from the phenol to the nitro group. nist.gov The deprotonated form, the phenolate, typically shows a significant red-shift (bathochromic shift) in its absorption maxima due to the increased electron-donating ability of the -O⁻ group. rsc.orgnist.gov

The introduction of fluorine and difluoromethyl substituents will further modulate the electronic spectrum. Fluorine, being highly electronegative, can lower the energy of both the HOMO and LUMO levels. massbank.eu The difluoromethyl group, also electron-withdrawing, will contribute to this effect. These substitutions can lead to shifts in the absorption maxima. For example, the UV absorption spectrum of aqueous 2,4-dinitrophenol (B41442) (DNP) shows three bands at wavelengths greater than 250 nm. uq.edu.au The absorption spectra of nitrophenols are also known to be sensitive to the solvent environment and pH. rsc.orgresearchgate.net

Based on analogous compounds, the expected UV-Vis absorption maxima for this compound in a non-polar solvent are presented below.

Table 1: Predicted UV-Vis Absorption Maxima for this compound

Predicted Transition Expected λmax (nm) Corresponding Chromophore/System
π → π* ~270-290 Benzene Ring & Nitro Group
π → π* (Charge Transfer) ~340-360 Phenol to Nitro Group System
n → π* ~400-420 (low intensity) Nitro Group

Note: These are estimated values based on data from related nitrophenol compounds. Actual values may vary.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns.

Fragmentation Patterns of Fluorinated and Nitrated Phenols

The fragmentation of this compound under mass spectrometric conditions is expected to be directed by the presence of the nitro, fluoro, and difluoromethyl groups. Aromatic nitro compounds are known to exhibit characteristic fragmentation pathways, including the loss of the nitro group (NO2, 46 Da) and the loss of nitric oxide (NO, 30 Da). jordilabs.com The fragmentation of fluorinated compounds can involve the loss of a fluorine atom (F, 19 Da) or hydrogen fluoride (B91410) (HF, 20 Da). rsc.org

For a related compound, o-fluoronitrobenzene, significant fragments are observed at m/z 111, 95, 83, and 75. massbank.eu The peak at m/z 95 corresponds to the loss of the nitro group. massbank.eu In the case of 2,4-dinitrophenol, its electron ionization mass spectrum shows a prominent molecular ion peak at m/z 184, with other significant peaks resulting from the loss of nitro-related fragments. nist.gov

The fragmentation of this compound would likely initiate with cleavages related to the nitro and difluoromethyl groups. The loss of the nitro group would lead to a significant fragment ion. Further fragmentation could involve the difluoromethyl group, with potential loss of CHF2 or related fragments.

Table 2: Predicted Key Mass Spectral Fragments for this compound (MW ≈ 205.1 g/mol)

Predicted Fragment Ion (m/z) Proposed Neutral Loss Structural Origin
188 OH Loss of hydroxyl radical
175 NO Loss of nitric oxide
159 NO2 Loss of nitro group
154 CHF2 Loss of difluoromethyl radical
139 NO2 + HF Sequential loss of nitro group and hydrogen fluoride

Note: These are predicted fragmentation patterns based on the behavior of similar compounds.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-resolution mass spectrometry (HRMS) is an indispensable technique for unequivocally determining the elemental composition of a molecule by measuring its mass with very high accuracy (typically within 5 ppm). jordilabs.com This allows for the calculation of a unique molecular formula.

For this compound, with a molecular formula of C7H4F3NO3, the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical mass to within a few parts per million would provide strong evidence for the proposed elemental composition. For example, the exact mass of 2-fluoro-4-nitrophenol (B1220534) (C6H4FNO3) is 157.01752115 Da. nih.gov HRMS is particularly useful in distinguishing between compounds that may have the same nominal mass but different elemental compositions.

Table 3: Example of HRMS Data for Elemental Composition Verification

Molecular Formula Theoretical Exact Mass (Da) Measured Exact Mass (Da) Mass Error (ppm)
C7H4F3NO3 205.01433 Hypothetical Value: 205.01451 0.88

Note: The measured exact mass and mass error are hypothetical values to illustrate the principle of HRMS.

Chemical Ionization (CI) and Electron Ionization (EI) Approaches

Electron Ionization (EI) and Chemical Ionization (CI) are two common ionization techniques in mass spectrometry that provide complementary information.

Electron Ionization (EI) is considered a "hard" ionization technique. researchgate.netazom.com It uses a high-energy electron beam (typically 70 eV) to ionize the sample, which often leads to extensive fragmentation. azom.com This provides a detailed fragmentation pattern that is useful for structural elucidation and can be compared against spectral libraries. azom.com However, for some molecules, the molecular ion peak (M+) may be weak or absent in the EI spectrum. azom.com

Chemical Ionization (CI) is a "soft" ionization method. researchgate.net It uses a reagent gas (like methane (B114726) or ammonia) to ionize the analyte through ion-molecule reactions. jordilabs.com This process imparts less energy to the analyte, resulting in less fragmentation and typically a prominent protonated molecule peak ([M+H]+). longdom.org This makes CI particularly useful for confirming the molecular weight of a compound, especially when the molecular ion is not observed in the EI spectrum. jordilabs.comyoutube.com

For this compound, an EI spectrum would be expected to show a complex pattern of fragment ions as described in section 3.4.1. A CI spectrum, in contrast, would be expected to show a strong peak at m/z 206 ([M+H]+), with significantly fewer fragment ions. nih.gov The combination of both EI and CI provides a comprehensive analysis, with CI confirming the molecular weight and EI providing detailed structural information through fragmentation. nih.gov

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., DFT, ab initio)

Quantum chemical methods, with Density Functional Theory (DFT) being a prominent example, are indispensable tools for modeling molecular behavior. nih.gov DFT, known for its favorable balance of accuracy and computational cost, allows for the precise calculation of electronic structure and related properties, making it well-suited for analyzing complex substituted phenols. nih.govarxiv.org

For substituted phenols, particularly those with a nitro group at the ortho position, the formation of an intramolecular hydrogen bond between the phenolic hydrogen and an oxygen atom of the nitro group is a significant stabilizing factor. This interaction influences the planarity of the molecule and the orientation of the substituents. The analysis of different rotational isomers (rotamers) is essential to identify the global minimum on the potential energy surface. lumenlearning.com In 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol, the interplay between the intramolecular hydrogen bond and the steric hindrance from the fluorine and difluoromethyl groups would be a key determinant of its preferred conformation. DFT calculations are used to precisely calculate bond lengths, bond angles, and dihedral angles for the optimized geometry. researchgate.net

Table 1: Representative Geometrical Parameters for a Substituted Nitrophenol

ParameterBond Length (Å)Bond Angle (°)
C-O (hydroxyl)1.36
O-H0.96
C-N (nitro)1.45
C-C-O-H180.0 (for planar H-bond)
O-N-O~125.0

The electronic behavior of a molecule is largely described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO energy relates to the ability of a molecule to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic properties. youtube.comnih.gov A small gap generally implies higher reactivity. chalcogen.ro

Table 2: Illustrative Frontier Orbital Energies for a Fluoronitrophenol Analog

Note: This table provides hypothetical yet representative energy values for a fluoronitrophenol to demonstrate the concept. Specific values are dependent on the exact molecule and the level of theory used.

OrbitalEnergy (eV)
HOMO-7.20
LUMO-3.15
HOMO-LUMO Gap (ΔE) 4.05

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, intramolecular charge transfer (ICT), and the delocalization of electron density. researchgate.netuni-muenchen.de It translates the complex wavefunction into a simple Lewis structure picture of localized bonds and lone pairs. The analysis quantifies the stabilizing energy associated with delocalization from a filled "donor" NBO to an empty "acceptor" NBO. taylorandfrancis.com

For this compound, NBO analysis would be critical for understanding the electronic interplay between the substituents. Key interactions would include the delocalization of a lone pair from the hydroxyl oxygen into the π* antibonding orbitals of the aromatic ring, and the strong electron withdrawal from the ring's π system into the π* orbitals of the nitro group. These hyperconjugative interactions are fundamental to the stability conferred by resonance effects. researchgate.net The analysis also provides natural population analysis (NPA) charges, which offer a more chemically intuitive picture of atomic charges than other methods. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a color-coded, 3D visualization of the total electrostatic potential on the electron density surface of a molecule. wolfram.comresearchgate.net It is an invaluable tool for predicting molecular reactivity, as it highlights regions that are electron-rich or electron-poor. researchgate.net

On an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack. researchgate.net For this compound, the MEP would show the most negative potential localized around the oxygen atoms of the nitro and hydroxyl groups. The most positive region would likely be associated with the acidic hydrogen of the hydroxyl group, indicating its susceptibility to deprotonation. The fluorine and difluoromethyl groups would also significantly modulate the electrostatic potential across the aromatic ring.

Thermochemical Studies

Thermochemical studies focus on the energy and stability of a compound, with the enthalpy of formation being a primary property of interest.

The standard molar enthalpy of formation (ΔfH°m) represents the enthalpy change when one mole of a substance is formed from its constituent elements in their standard states. It is a fundamental measure of a compound's thermodynamic stability. While this value can be determined experimentally through techniques like combustion calorimetry, computational methods provide a powerful and often necessary alternative. nih.govnih.gov

High-level computational protocols, such as the G4 method or isodesmic reactions, can be used to accurately calculate the gas-phase enthalpy of formation. bohrium.com Isodesmic reactions are hypothetical reactions where the number and type of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculation and leads to more reliable results. bohrium.com The solid-state enthalpy of formation can then be derived by combining the calculated gas-phase value with the enthalpy of sublimation. researchgate.net Such calculations for fluoronitrophenols would account for the stabilizing effects of intramolecular hydrogen bonding and the electronic contributions of the various substituents.

Evaluation of Sublimation Enthalpies

One effective, albeit indirect, method for determining sublimation enthalpies is through solution calorimetry. bohrium.comnist.govresearchgate.net This technique involves measuring the enthalpy of solution of the compound in a suitable solvent, like benzene (B151609). bohrium.com The sublimation enthalpy can then be derived by subtracting the solvation enthalpy from the solution enthalpy. bohrium.com A key challenge in this approach for molecules with intramolecular hydrogen bonds, as is likely the case for this compound, is the accurate calculation of the solvation enthalpy. bohrium.com A developed procedure treats fragments of molecules containing these intramolecular hydrogen bonds as a single group contribution, which has been validated for a range of poly-substituted phenols. bohrium.com

The sublimation enthalpies of substituted phenols are directly related to their molecular structure. The presence of a nitro group, for instance, generally increases the sublimation enthalpy due to its strong electron-withdrawing nature and potential for intermolecular interactions. For example, the standard enthalpy of sublimation for 4-nitrophenol (B140041) has been reported to be approximately 91 ± 2 kJ/mol. nist.gov The introduction of fluorine and difluoromethyl groups in this compound is expected to further influence the sublimation enthalpy through their effects on molecular polarity, crystal packing, and intermolecular hydrogen bonding.

A summary of experimentally determined and calculated sublimation enthalpies for related substituted phenols is presented in Table 1. These values provide a comparative basis for estimating the sublimation enthalpy of this compound.

Table 1: Sublimation and Vaporization Enthalpies of Selected Substituted Phenols

Compound Method Enthalpy of Sublimation (kJ/mol) Enthalpy of Vaporization (kJ/mol) Reference
Phenol (B47542) Not Specified - - nist.govresearchgate.net
Dihydroxybenzenes Solution Calorimetry Calculated Calculated nist.govresearchgate.net
Phenol derivatives with alkyls, halogens, OCH3, NO2, COCH3, COOCH3 groups Solution Calorimetry Calculated Calculated nist.govresearchgate.net
Poly-substituted phenols Solution Calorimetry Calculated Calculated bohrium.com

Computational Estimation of O-H Bond Dissociation Enthalpies

The O-H bond dissociation enthalpy (BDE) is a critical parameter for assessing the antioxidant potential of phenolic compounds. It represents the energy required to homolytically cleave the O-H bond, forming a phenoxyl radical. The stability of this resulting radical, and thus the O-H BDE, is highly sensitive to the nature and position of substituents on the aromatic ring. For this compound, the interplay between the electron-withdrawing nitro and difluoromethyl groups and the electron-donating hydroxyl group, as well as the fluorine substituent, will dictate its O-H BDE.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for accurately predicting O-H BDEs. The choice of functional and basis set is crucial for obtaining reliable results. For instance, the B3LYP functional combined with various basis sets has been widely used to study substituted phenols.

A selection of computationally determined O-H BDE values for various substituted phenols is provided in Table 2 to illustrate these substituent effects.

Table 2: Computationally Estimated O-H Bond Dissociation Enthalpies (BDE) of Substituted Phenols

Compound Computational Method Gas-Phase O-H BDE (kcal/mol) Solvent Reference
Phenol B3LYP/6-311G** Not Specified Not Specified Not Specified
Ortho-substituted phenols (F, Cl, Br, OH, CN, CH3, OCH3, CF3, NH2, NO2) B3LYP/6-311G** Varied Not Specified Not Specified
Para-substituted phenols (F, Cl, Br, OH, CN, CH3, OCH3, CF3, NH2, NO2) B3LYP/6-311G** Varied Not Specified Not Specified

Reaction Mechanism Studies and Energetic Profiles

Analysis of Decomposition Reactions in Substituted Nitrobenzenes

The thermal decomposition of nitroaromatic compounds is a complex process that is of significant interest in the study of energetic materials. Computational chemistry, particularly DFT, has been employed to investigate the decomposition mechanisms of substituted nitrobenzenes, providing valuable insights that can be extrapolated to this compound.

Studies on nitrobenzene (B124822) and its derivatives have identified two primary initial decomposition pathways:

Direct C-NO2 bond homolysis: This pathway involves the cleavage of the bond between the aromatic ring and the nitro group, yielding a phenyl radical and nitrogen dioxide (NO2).

Nitro-nitrite rearrangement: This pathway involves an intramolecular rearrangement to form a nitrite (B80452) intermediate, which can then decompose further.

The relative importance of these pathways is highly dependent on the nature and position of the substituents on the aromatic ring. For many substituted nitrobenzenes, the C-NO2 bond dissociation is the dominant initial step. The presence of electron-withdrawing or electron-donating groups can significantly alter the C-NO2 bond dissociation energy (BDE).

For this compound, the presence of the strongly electron-withdrawing nitro, difluoromethyl, and fluoro groups, along with the electron-donating hydroxyl group, will have a complex influence on the decomposition mechanism. The ortho-nitro group, in particular, can lead to specific decomposition pathways not observed in meta- or para-substituted analogues. Computational analysis of the potential energy surface for the decomposition of this molecule would be necessary to definitively identify the lowest energy pathway.

Solvent Effects on Molecular Structure and Reactivity

Continuum Solvation Models (e.g., CPCM, PCM)

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Continuum solvation models are a computationally efficient means of incorporating these solvent effects into quantum mechanical calculations. The Polarizable Continuum Model (PCM) and its variant, the Conductor-like Polarizable Continuum Model (CPCM), are among the most widely used methods. byjus.comacs.org

In these models, the solute molecule is placed within a cavity in a continuous dielectric medium that represents the solvent. The solute's electric field polarizes the dielectric continuum, which in turn creates a reaction field that interacts with the solute. This mutual polarization is solved for self-consistently, allowing for the calculation of the solvation free energy.

The CPCM model has been benchmarked for calculating aqueous solvation free energies for a variety of neutral and ionic organic molecules. chemeo.com These models are available in many quantum chemistry software packages and can be used in conjunction with various levels of theory, such as Hartree-Fock and DFT. acs.org

For this compound, the use of continuum solvation models would be essential for accurately predicting properties such as:

pKa: The acidity of the phenolic proton will be highly dependent on the solvent's ability to stabilize the resulting phenoxide anion.

Reaction kinetics and thermodynamics: The energies of reactants, products, and transition states can be significantly altered by solvation, thereby affecting reaction rates and equilibria.

UV-Vis spectra: The electronic transitions of the molecule will be sensitive to the polarity of the solvent.

By employing models like CPCM or PCM, a more realistic theoretical description of the chemical behavior of this compound in different solvent environments can be achieved.

Structure Activity/property Relationships Sar/spr and Molecular Interactions

Influence of Fluorine Substitution on Molecular Properties

The incorporation of both a fluorine atom at the C3 position and a difluoromethyl group at the C2 position significantly modifies the foundational properties of the phenol (B47542) molecule.

Fluorine, as the most electronegative element, exerts a powerful influence on the electronic environment of the aromatic ring. Its effects are twofold: a strong electron-withdrawing inductive effect (-I) and an electron-donating resonance (mesomeric) effect (+M). acs.org

Inductive Effect (-I): Due to its high electronegativity, the fluorine atom at C3 strongly pulls electron density away from the benzene (B151609) ring through the sigma bond framework. stackexchange.com Similarly, the two fluorine atoms in the difluoromethyl group at C2 exert a significant -I effect, further reducing the electron density of the ring. nih.gov

The net result of these competing effects is a complex electronic landscape. While the powerful inductive withdrawal deactivates the ring, the resonance effect can modulate the electron distribution.

The acidity of the phenolic hydroxyl group is profoundly influenced by the electronic effects of the fluorine-containing substituents.

Increased Acidity: Electron-withdrawing groups stabilize the negative charge of the corresponding phenoxide ion formed upon deprotonation, thereby increasing the acidity of the phenol. sarthaks.comtiwariacademy.com Both the fluorine atom and the difluoromethyl group are potent electron-withdrawing groups and are expected to significantly increase the acidity of 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol compared to unsubstituted phenol (pKa ≈ 10). For comparison, 2-fluorophenol has a pKa of 8.7, demonstrating the acidifying effect of a single ortho-fluorine. echemi.comstackexchange.com

Hydrogen Bonding: The difluoromethyl group is unique in its ability to act as a hydrogen bond donor through its C-H bond. nih.govnih.govresearchgate.net This is due to the polarization of the C-H bond by the adjacent electronegative fluorine atoms. This property allows for potential intramolecular hydrogen bonding between the C-H of the difluoromethyl group and the oxygen of the phenolic hydroxyl group, or intermolecular hydrogen bonding with solvent molecules or other acceptor sites. The fluorine atom at C3 can also act as a hydrogen bond acceptor.

The introduction of fluorine can dictate the three-dimensional structure of molecules through stereoelectronic effects rather than simple steric bulk. soton.ac.ukscribd.com In this compound, the orientations of the -OH, -CHF₂, and -NO₂ groups are influenced by a variety of interactions.

Dipole Minimization: The highly polar C-F bonds create significant local dipoles. The molecule will likely adopt a conformation that minimizes the repulsion between these dipoles and the dipoles of the nitro and hydroxyl groups. scribd.com

Impact of the Nitro Group on Aromatic System Properties

The nitro group at the C6 position, ortho to the hydroxyl group, is a dominant factor in the molecule's chemical personality.

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, acting through both inductive and resonance effects. quora.compearson.com

Inductive and Resonance Withdrawal: The nitro group strongly withdraws electron density from the aromatic ring through both the sigma bonds (-I effect) and the pi system (-M effect). expertsmind.com This significantly lowers the electron density across the entire aromatic ring, making it much less susceptible to electrophilic aromatic substitution.

Acidity Enhancement: By strongly stabilizing the phenoxide anion through resonance, the ortho-nitro group dramatically increases the acidity of the phenol. tiwariacademy.comquora.com Nitrophenols are substantially more acidic than phenol itself. wikipedia.org For example, o-nitrophenol has a pKa of 7.2. stackexchange.com The combined electron-withdrawing power of the nitro, fluoro, and difluoromethyl groups in the target molecule suggests it is a significantly strong acid.

Intermolecular Interactions and Self-Assembly

The diverse functional groups on this compound create a rich potential for specific intermolecular interactions, which can lead to self-assembly into ordered supramolecular structures.

Intramolecular Hydrogen Bonding: A key structural feature of ortho-nitrophenols is the formation of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and one of the oxygen atoms of the nitro group. allen.instackexchange.comtestbook.com This internal bonding satisfies the primary hydrogen bond donor (OH) and a primary acceptor (NO₂) within a single molecule.

Consequences of Intramolecular H-Bonding: This intramolecular bond reduces the availability of the hydroxyl proton for intermolecular hydrogen bonding. stackexchange.compscnotes.com As a result, ortho-nitrophenols are typically more volatile and less soluble in water compared to their meta and para isomers, which rely on intermolecular hydrogen bonding. doubtnut.com

Other Intermolecular Forces: Despite the dominant intramolecular hydrogen bond, other interactions can still occur. These include dipole-dipole interactions between the polar nitro and fluoro-substituted rings, potential weak hydrogen bonding involving the difluoromethyl C-H group, and London dispersion forces. youtube.comyoutube.com These secondary forces can influence the crystal packing and self-assembly of the compound in the solid state or in non-polar solvents.

Table 2: Compound Names Mentioned

Compound Name
This compound
2-fluorophenol
o-nitrophenol

Hydrogen Bonding Networks in Fluoronitrophenols

Hydrogen bonding is a critical intermolecular and intramolecular force that dictates the physical and chemical properties of nitrophenols. In the case of this compound, the substitution pattern on the phenol ring creates a specific environment for hydrogen bonding. The hydroxyl group (-OH) at position 1 is a potent hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) at position 6 and the fluorine atom at position 3 are potential hydrogen bond acceptors.

The proximity of the nitro group to the hydroxyl group in an ortho position strongly favors the formation of an intramolecular hydrogen bond. pscnotes.com This interaction creates a stable, quasi-six-membered ring, which significantly influences the molecule's properties. pscnotes.comactachemscand.org This phenomenon is well-documented in the parent compound, o-nitrophenol, where the intramolecular hydrogen bond is the dominant interaction. stackexchange.comstackexchange.com This internal bonding reduces the availability of the hydroxyl hydrogen for intermolecular hydrogen bonding with other molecules. stackexchange.com As a result, compounds with strong intramolecular hydrogen bonds, like o-nitrophenol, tend to have lower boiling points and reduced solubility in polar solvents compared to their isomers, such as p-nitrophenol, which primarily forms strong intermolecular hydrogen bonds. pscnotes.comstackexchange.com

In this compound, this intramolecular O-H···O-N bond is expected to be the primary hydrogen bonding interaction. The presence of the fluorine atom at the 3-position can further modulate the electronic environment and the strength of this bond. Fluorine is the most electronegative element and can act as a hydrogen bond acceptor, although it is generally considered a weak one. chemistryviews.org Theoretical and experimental studies have confirmed the existence of N-H···F and O-H···F hydrogen bonds. nih.govnih.govescholarship.org Therefore, it is possible that the fluorine at position 3 could engage in additional, weaker intramolecular interactions or influence the geometry and strength of the primary hydrogen bond between the hydroxyl and nitro groups. The electron-withdrawing nature of the adjacent difluoromethyl group could also impact the acidity of the phenolic proton, thereby affecting the hydrogen bond donor strength.

Non-Covalent Interactions Involving Fluorine and Nitro Groups

Beyond hydrogen bonding, the fluorine and nitro substituents in this compound are capable of engaging in a variety of other non-covalent interactions that are crucial for molecular recognition and supramolecular chemistry.

Interactions involving Fluorine: The carbon-fluorine (C-F) bond is highly polarized, creating a strong dipole moment. This allows fluorine to participate in favorable electrostatic and dipole-dipole interactions. benthamscience.compharmacyjournal.org The introduction of fluorine into a molecule can alter the electron distribution, which in turn can impact pKa, dipole moment, and chemical stability. tandfonline.com Fluorine can also participate in interactions with aromatic systems. While traditionally viewed as a simple hydrophobic substituent, studies have shown that fluorine can engage in stabilizing F-π interactions, particularly with electron-deficient aromatic surfaces. researchgate.net In a biological context, fluorine can interact with both polar and hydrophobic groups in proteins and may form contacts with nearby aryl groups. nih.govacs.orgnih.gov

Interactions involving the Nitro Group: The nitro group (-NO₂) is a powerful electron-withdrawing group, which polarizes the molecule and creates a significant dipole moment. wikipedia.org This makes it a key participant in dipole-dipole interactions. The nitrogen atom in the nitro group possesses a region of positive electrostatic potential (a σ-hole), allowing it to act as a Lewis acid and form non-covalent bonds known as pnictogen bonds with electron-rich atoms. researchgate.netresearchgate.net These interactions, where the nitrogen of one nitro group interacts with an oxygen atom of another, can contribute to the stabilization of crystal structures. researchgate.net Furthermore, the nitro group's planar structure and association with an aromatic ring mean it can be involved in π-stacking interactions. Its strong electron-withdrawing nature facilitates nucleophilic aromatic substitution but retards electrophilic substitution. wikipedia.org In certain enzymatic environments, the nitro group can even act as a masked electrophile. nih.gov

In this compound, these functionalities contribute to a complex field of non-covalent forces, enabling a wide range of potential interactions with other molecules or biological targets.

Bioisosteric Applications of Difluoromethyl and Fluorine

The difluoromethyl group (-CF₂H) has gained significant attention in medicinal chemistry as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups. researchgate.netnih.gov A bioisostere is a substituent that can replace another group while retaining or enhancing desired biological activity. The -CF₂H group is particularly interesting because it can function as a "lipophilic hydrogen bond donor". acs.orgnih.govh1.co The two highly electronegative fluorine atoms polarize the adjacent C-H bond, making the hydrogen atom sufficiently acidic to act as a hydrogen bond donor, a critical feature for mimicking the functionality of -OH and -SH groups. acs.org

However, the difluoromethyl group possesses distinct physicochemical properties. It is more lipophilic than a hydroxyl group and is metabolically more stable, as it is resistant to oxidation. researchgate.netnih.gov This combination of properties allows for the fine-tuning of a molecule's characteristics, such as improving membrane permeability and metabolic half-life.

Functional GroupHydrogen Bond Acidity (A value)General Characteristics
Hydroxyl (-OH)HigherStrong H-bond donor, polar, susceptible to metabolism.
Thiol (-SH)IntermediateModerate H-bond donor, less polar than -OH, susceptible to oxidation.
Difluoromethyl (-CF₂H)0.085–0.126 (in anisole/thioanisole series) acs.orgnih.govModerate H-bond donor, lipophilic, metabolically stable. researchgate.netnih.gov

The strategic placement of a single fluorine atom on an aromatic ring can have a profound effect on a molecule's physicochemical properties and its interactions with its environment. tandfonline.comresearchgate.net This is due to fluorine's unique combination of small size (van der Waals radius of 1.47 Å) and extreme electronegativity (3.98 on the Pauling scale). tandfonline.com

Electronic Effects: Fluorine exerts a powerful, distance-dependent inductive electron-withdrawing effect (-I effect). This can significantly lower the pKa of nearby acidic or basic groups, altering their ionization state under physiological conditions and thus affecting bioavailability and binding. tandfonline.comnih.govnih.gov For example, a fluorine atom positioned ortho or meta to a phenolic hydroxyl group will increase its acidity. This electronic modulation can tune the strength of hydrogen bonds and other electrostatic interactions. benthamscience.com

Conformational Control: The introduction of fluorine can create conformational biases that favor a specific three-dimensional structure. pharmacyjournal.orgmdpi.com This can be due to stereoelectronic effects, such as the gauche effect observed in 1,2-difluoroethane, or through the formation of weak intramolecular interactions. researchgate.net By locking a molecule into its "bioactive" conformation, fluorine substitution can lead to enhanced binding affinity for a target protein.

Direct Binding Interactions: While a weak hydrogen bond acceptor, fluorine can participate directly in binding interactions within a protein pocket. chemistryviews.orgescholarship.org Orthogonal multipolar interactions between the C-F bond and carbonyl groups (C-F···C=O) have been identified as a significant contributor to binding affinity in several protein-ligand complexes. nih.gov Furthermore, replacing a C-H group with a C-F group can alter the local hydrophobicity, potentially displacing water molecules from a binding site and leading to an entropically favorable binding event. The position of the fluorine is critical; a change from one position to another on an aromatic ring can enhance or diminish binding affinity by orders of magnitude, highlighting the importance of precise placement in molecular design. nih.gov

Reactivity and Derivatization Strategies

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site for derivatization, allowing for the formation of ethers and esters, or modification for analytical detection. Its acidity is enhanced by the electron-withdrawing effects of the adjacent fluorine and the ortho-nitro group.

The hydroxyl group can readily undergo O-alkylation to form ethers or acylation to form esters under standard conditions. Etherification is typically achieved by reacting the corresponding phenoxide, formed by treatment with a suitable base, with an alkyl halide. A particularly relevant transformation is O-difluoromethylation, which can be accomplished using difluorocarbene precursors. nih.gov This reaction provides access to aryl difluoromethyl ethers. nih.gov Esterification can be carried out using acyl chlorides or acid anhydrides, often in the presence of a base catalyst.

Table 1: Representative Conditions for Etherification and Esterification of Phenols

Transformation Reagents & Conditions Product Type

| Etherification (General) | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (R-X) | Aryl Ether (Ar-O-R) | | O-Difluoromethylation | BrCF₂CO₂H, fac-Ir(ppy)₃, visible light | Aryl Difluoromethyl Ether (Ar-OCF₂H) | | Esterification | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine, Et₃N) | Aryl Ester (Ar-OCOR) |

For analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS), the polarity of the phenolic hydroxyl group must be reduced to increase volatility. numberanalytics.comresearchgate.net Silylation is a standard derivatization technique where the active hydrogen of the hydroxyl group is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. weber.hunih.gov This process enhances thermal stability and allows for improved chromatographic separation and detection. numberanalytics.combrjac.com.br A variety of silylating agents can be employed, with the choice depending on the reactivity of the substrate and the desired analytical sensitivity. numberanalytics.comweber.hu

Table 2: Common Silylating Agents for Derivatization of Phenols

Silylating Agent Abbreviation Byproducts Notes
N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA N-Methyltrifluoroacetamide, TMSF Highly volatile byproducts, good for trace analysis.
N-Methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA N-Methyltrifluoroacetamide One of the most common and powerful silylating agents. brjac.com.br
Trimethylchlorosilane TMCS HCl Often used as a catalyst with other silylating agents.
Hexamethyldisilazane HMDS NH₃ A milder reagent, often requires a catalyst.

Transformations of the Nitro Group

The aromatic nitro group is a versatile functional handle that can be readily transformed into other functionalities, most notably an amino group, or can participate in substitution reactions.

The reduction of the aromatic nitro group to the corresponding primary amine is one of the most fundamental transformations in organic synthesis. unimi.it This conversion can be achieved using a wide variety of reducing agents and conditions, offering a high degree of chemoselectivity. wikipedia.orgcommonorganicchemistry.com Catalytic hydrogenation is a common method, though care must be taken to avoid the reduction of other functional groups. commonorganicchemistry.com Metal-based reductions in acidic or neutral media are also widely employed and can be highly selective. commonorganicchemistry.comgoogle.com The choice of reagent is crucial to ensure that the fluorine and difluoromethyl substituents remain intact.

Table 3: Common Methods for the Reduction of Aromatic Nitro Groups

Method Reagents & Conditions Advantages/Disadvantages
Catalytic Hydrogenation H₂ (gas), Pd/C or PtO₂ catalyst, various solvents (e.g., EtOH, EtOAc) High efficiency; may reduce other functional groups.
Catalytic Hydrogenation H₂ (gas), Raney Nickel catalyst Useful when dehalogenation is a concern. commonorganicchemistry.com
Metal/Acid Reduction Fe or Zn powder, HCl or Acetic Acid Economical and often chemoselective. commonorganicchemistry.com
Metal Salt Reduction SnCl₂·2H₂O, HCl/EtOH Mild conditions, tolerates many functional groups. commonorganicchemistry.com
Transfer Hydrogenation HCOOH/Et₃N, Pd/C Avoids the use of gaseous hydrogen. unimi.it
Sulfide Reduction Na₂S or (NH₄)₂S Can offer selectivity in polynitro compounds. google.com

Beyond reduction to an amine, the nitro group can undergo other valuable transformations. Partial reduction can yield hydroxylamine (B1172632) derivatives, which are useful synthetic intermediates. wikipedia.orgnih.gov This is often achieved using specific reagents like zinc dust in the presence of ammonium (B1175870) chloride. wikipedia.org

Furthermore, the strong electron-withdrawing nature of the nitro group, augmented by the ortho- and meta-fluorine and difluoromethyl substituents, activates the aromatic ring for nucleophilic aromatic substitution (SNAr). In this context, the nitro group itself can act as a leaving group, being displaced by a variety of nucleophiles under appropriate conditions, although displacement of the fluorine atom is also a competing pathway. youtube.comsci-hub.se

Reactions at the Difluoromethyl Moiety

The difluoromethyl (CF₂H) group is generally stable under many reaction conditions. The carbon-fluorine bonds are strong and not easily cleaved. The primary reactivity associated with this group involves the carbon-hydrogen bond. This proton is weakly acidic, but its acidity is generally not sufficient for deprotonation under standard basic conditions, especially in the presence of the much more acidic phenolic proton. However, the C-H bond can participate in hydrogen bonding interactions. The reactivity of the CF₂H group is significantly different from that of a trifluoromethyl (CF₃) group, as the former does not readily participate in reactions as a masked electrophile. Transformations directly involving the difluoromethyl group on this specific scaffold are not widely reported and would likely require harsh conditions or specialized reagents.

Compound Names

CF2H Bond Activations and Functionalization

The difluoromethyl (CF2H) group is an intriguing functional moiety that has garnered significant attention in medicinal chemistry and materials science. It is often considered a bioisostere of hydroxyl (OH) or thiol (SH) groups due to its ability to participate in hydrogen bonding. core.ac.uknih.gov The highly polarized C-H bond in the CF2H group, resulting from the strong electron-withdrawing nature of the two fluorine atoms, allows it to act as a hydrogen bond donor. core.ac.uknih.gov This characteristic is exemplified in studies of o-nitro-α,α-difluorotoluene, which, similar to o-nitrophenol, forms hydrogen-bonded dimers. nih.gov

While the CF2H group is generally more stable than a hydroxyl group, its C-H bond can be activated under specific conditions, opening avenues for functionalization. Recent advances have demonstrated that difluoromethylarenes can be deprotonated using a combination of a strong base and a Lewis acid to form reactive nucleophilic Ar-CF2− synthons. mlsu.ac.in These intermediates can then react with a variety of electrophiles, enabling the construction of new carbon-carbon bonds at the difluoromethyl position. mlsu.ac.in

Another strategy for functionalizing the CF2H group involves radical reactions. The difluoromethyl radical (•CF2H) can be generated from suitable precursors and participate in additions to unsaturated systems or in C-H functionalization reactions. researchgate.net For instance, photocatalytic methods have been developed for the difluoromethylation of various aromatic and aliphatic compounds. researchgate.net

Furthermore, the activation of one of the C-F bonds within the difluoromethyl group represents a more challenging but emerging strategy for derivatization. Transition metal-catalyzed methods, sometimes in conjunction with a fluorophilic Lewis acid, can enable the selective cleavage of a C-F bond, allowing for the introduction of new substituents. libretexts.org This desymmetrization of the difluoromethylene unit offers a pathway to chiral monofluorinated compounds. libretexts.org

While specific studies on the CF2H bond activation of 2-(difluoromethyl)-3-fluoro-6-nitro-phenol are not extensively documented, the general principles of difluoromethylarene reactivity suggest that this compound could potentially undergo deprotonation to form a nucleophile or be a substrate for radical-mediated functionalization under appropriate conditions.

Aromatic Substitution Reactions of the Phenol (B47542) Ring

The reactivity of the aromatic ring in this compound towards substitution reactions is governed by the cumulative electronic and steric effects of its four substituents: the hydroxyl (-OH), difluoromethyl (-CF2H), fluorine (-F), and nitro (-NO2) groups.

Electrophilic Aromatic Substitution (EAS) in Poly-substituted Phenols

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The rate and regioselectivity of EAS are dictated by the nature of the substituents already present on the ring. Substituents are broadly classified as activating or deactivating, and as ortho-, para-, or meta-directing.

In the case of this compound, the hydroxyl group is a powerful activating group and is ortho-, para-directing due to its ability to donate electron density to the ring through resonance. libretexts.orgbyjus.com Conversely, the nitro group is a strong deactivating group and is meta-directing because it withdraws electron density from the ring. quora.com Halogens, like the fluorine atom at position 3, are generally considered deactivating due to their inductive electron withdrawal, yet they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the intermediate carbocation (arenium ion). libretexts.orgyoutube.com The difluoromethyl group is also deactivating due to the strong inductive effect of the fluorine atoms. youtube.com

Directing Effects of Substituents on the Phenol Ring:

SubstituentPositionElectronic EffectDirecting Influence
-OH1Activating (+R > -I)Ortho, Para
-CF2H2Deactivating (-I)Meta
-F3Deactivating (-I > +R)Ortho, Para
-NO26Deactivating (-R, -I)Meta

This table summarizes the general electronic effects and directing influences of the substituents present on the phenol ring.

Further nitration or halogenation of this molecule would likely be challenging due to the already electron-deficient nature of the ring. If a reaction were to occur, it would be expected to proceed at the C-4 position.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Aromatics

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those bearing strong electron-withdrawing groups. masterorganicchemistry.comlibretexts.org The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. core.ac.uk The presence of electron-withdrawing groups, especially those positioned ortho or para to the leaving group, is crucial for stabilizing this intermediate and thus facilitating the reaction. masterorganicchemistry.comlibretexts.org

The compound this compound possesses the necessary features for SNAr. The fluorine atom at position 3 is a potential leaving group. The nitro group at position 6 is a powerful electron-withdrawing group that is para to the fluorine atom. This ortho/para relationship is highly favorable for SNAr, as it allows for the delocalization of the negative charge of the Meisenheimer complex onto the nitro group. libretexts.org

Therefore, it is anticipated that the fluorine atom at C-3 can be displaced by a variety of nucleophiles, such as alkoxides, thiolates, and amines, under suitable basic conditions. The general order of reactivity for halogens as leaving groups in SNAr reactions is F > Cl > Br > I, which further supports the potential for substitution at the fluorinated position. masterorganicchemistry.com

Predicted SNAr Reactivity:

Position of Leaving GroupActivating GroupRelative PositionExpected Reactivity
C-3 (-F)-NO2ParaHigh

This table outlines the predicted reactivity of the fluorine substituent in an SNAr reaction based on the position of the activating nitro group.

The presence of the acidic phenolic proton means that a base will likely be required in stoichiometric amounts to first deprotonate the hydroxyl group to the phenoxide, which would further activate the ring towards nucleophilic attack, although the primary driving force remains the electron-withdrawing nitro group.

Environmental Photochemistry and Biotransformation

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes, primarily photochemical decomposition and hydrolysis, which can break down the compound when exposed to sunlight and water.

The photochemical decomposition of nitrophenolic compounds is a significant degradation pathway in the environment. rsc.org Nitrophenols exhibit strong sunlight absorption, and photolysis typically occurs in an excited triplet state. rsc.org This can lead to the dissociation of the molecule, producing hydroxyl radicals (OH•) and nitrogen monoxide (NO) as major products, rather than nitrous acid (HONO). rsc.org The presence of halogen substituents can shift the absorption spectra, allowing the compounds to absorb and react at longer UV wavelengths available in the troposphere. rsc.org

In aqueous environments, the photolysis of nitrophenols can be influenced by surrounding water molecules. For instance, 4-nitrophenol (B140041) (4-NP) is more likely to generate HONO in aqueous solutions through intermolecular hydrogen transfer with water molecules, although it remains a minor product. rsc.org However, direct photolysis of some nitrophenols can be slow; the degradation of 4-nitrophenol by UV-C (254 nm) irradiation alone is negligible, potentially due to the stabilizing effect of the nitro group. mdpi.com The introduction of a nitro group to halogenated phenols can decrease the electron density of the benzene (B151609) ring, which may reduce their inherent reactivity compared to other aromatic compounds. nih.gov

In atmospheric environments, nitrophenols can be formed naturally through the reaction of hydrocarbons with nitrogen dioxide, initiated by hydroxyl radicals. nih.gov The subsequent photolysis of these atmospheric nitrophenols is an important consideration. Theoretical calculations and experimental data for compounds like 2-nitrophenol (B165410) (2-NP) and 4-NP indicate that they readily dissociate under light in both gas and aqueous phases. rsc.org Water vapor in the atmosphere does not appear to significantly promote the gas-phase photolysis of 2-NP. rsc.org Natural sunlight can induce the photolytic dehalogenation of disinfection byproducts in water, a process that could be relevant for halogenated nitrophenols. scilit.com

For nitrophenols, hydrolysis can be a significant transformation pathway. The hydrolysis of 4-nitrophenyl phosphate (B84403) (NPP) to produce 4-nitrophenol is a well-studied example, with the reaction rate being highly dependent on pH. acs.orgcdnsciencepub.com The hydrolysis of halonitrobenzene to the corresponding nitrophenol can be achieved under high temperatures with an aqueous solution of an alkali metal hydroxide (B78521). google.com

The presence of the electron-withdrawing difluoromethyl and nitro groups, along with the fluorine atom, on the phenol (B47542) ring of 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol suggests a complex hydrolytic behavior. The electron-withdrawing nature of fluorine substituents has been shown to accelerate the hydrolysis of other compounds, such as polyfluoroalkyl phosphate monoesters, which hydrolyze much faster than their non-fluorinated analogs. scholaris.ca Conversely, the stability of the C-F bond itself is very high. wikipedia.org Studies on halogenated nitrophenols (HNPs) show that their degradation through hydrolysis over realistic hydraulic retention times is relatively low, indicating a degree of persistence. nih.gov The transformation of HNPs via hydrolysis primarily leads to the formation of halogenated hydroquinones. nih.gov

Biotransformation and Biodegradation Mechanisms

Biotic processes, driven by microorganisms such as bacteria and fungi, are crucial for the complete mineralization of recalcitrant compounds like halogenated nitrophenols. jebas.org The nitro group makes these compounds resistant to oxidative degradation, and their breakdown often requires specialized microbial pathways. nih.gov

Nitrophenols are considered hazardous and recalcitrant xenobiotic compounds. researchgate.net Bioremediation using microorganisms is regarded as a promising approach for their removal from contaminated environments. jebas.orgresearchgate.net Bacteria have evolved diverse strategies to metabolize nitrophenols, using them as sources of carbon, nitrogen, and energy. nih.govdtic.mil

Aerobic Degradation: Under aerobic conditions, the degradation of nitrophenols typically proceeds via two main pathways, initiated by monooxygenase enzymes. iwaponline.com

Hydroquinone (B1673460) Pathway: This is a common route for gram-negative bacteria. iwaponline.com For p-nitrophenol (PNP), the pathway involves the initial oxidative removal of the nitro group to form hydroquinone. The hydroquinone is then cleaved to yield intermediates that enter central metabolism. nih.govnih.gov

Hydroxyquinol Pathway: This pathway is more frequently observed in gram-positive bacteria like Arthrobacter and Bacillus species. iwaponline.com It involves the hydroxylation of the aromatic ring before the removal of the nitro group, forming intermediates like 4-nitrocatechol, which is then converted to hydroxyquinol. iwaponline.comnih.govnih.gov

Anaerobic Degradation: Under anaerobic conditions, the nitro group is typically reduced to an amino group, forming aminophenol. This reductive pathway is common among anaerobic bacteria and fungi. dtic.mil Anaerobic processes are often implemented prior to aerobic treatment for effective removal of nitrophenols from wastewater. nih.govnih.gov In combined anaerobic-aerobic systems, PNP is first degraded in the anaerobic zone and then further broken down in the aerobic zone. nih.govnih.gov

Several bacterial genera have been identified as key players in the degradation of nitrophenols.

The initial step in the aerobic biodegradation of many aromatic compounds, including nitrophenols, is catalyzed by oxygenase enzymes. nih.gov These enzymes incorporate one (monooxygenases) or two (dioxygenases) atoms of molecular oxygen into the substrate, increasing its reactivity and facilitating ring cleavage.

Monooxygenases: In the degradation of p-nitrophenol (PNP), a flavin-dependent monooxygenase, such as 4-nitrophenol 2-monooxygenase, hydroxylates the aromatic ring to produce 4-nitrocatechol. iwaponline.comnih.gov Another monooxygenase then removes the nitro group (as nitrite), forming benzoquinone, which is subsequently reduced to hydroquinone. iwaponline.com

Dioxygenases: Rieske-type dioxygenases are known to catalyze the initial oxidation of nitroaromatic compounds like 2,4-dinitrotoluene, leading to the removal of a nitro group. nih.gov This type of enzymatic action is a common strategy for initiating the degradation of nitroaromatic compounds.

These enzymatic reactions are critical as they destabilize the highly stable aromatic ring, paving the way for its eventual cleavage and mineralization by the microbial metabolic machinery.

Fungi, particularly white-rot fungi, possess powerful extracellular enzyme systems that are highly effective in degrading a wide range of recalcitrant pollutants, including halogenated nitroaromatic compounds. dtic.milmdpi.comresearchgate.net This process, known as mycodegradation, offers a sustainable remediation strategy. mdpi.com

Studies have shown that fungi are capable of degrading both chlorinated and fluorinated nitrophenols. mdpi.com While bacterial degradation of chlorinated nitrophenols is documented, there is a lack of reports on bacteria capable of degrading fluorinated nitrophenols, highlighting the unique potential of fungi in this area. mdpi.com

The filamentous fungus Caldariomyces fumago has demonstrated a remarkable ability to degrade halogenated nitrophenols. It can dehalogenate these compounds under aerobic conditions and significantly reduce their toxicity. mdpi.com Research has shown its high efficiency in degrading 5-fluoro-2-nitrophenol (B146956) (5F2NP), a compound structurally related to this compound.

This fungal capability is significant because it overcomes the general recalcitrance of fluorinated aromatic compounds, which are often resistant to microbial attack under both anaerobic and aerobic conditions. nih.govresearchwithrutgers.comnih.gov The ability of C. fumago to degrade high concentrations of fluorinated compounds suggests its potential application in bioremediation efforts for sites contaminated with such persistent pollutants. mdpi.com

Environmental Fate and Mobility (Chemical Aspects)

The environmental fate and mobility of the chemical compound this compound, specifically its behavior in soil and potential to infiltrate groundwater, are not well-documented in publicly available scientific literature. Extensive searches for specific data on the soil sorption coefficient (Koc) and related mobility studies for this particular compound did not yield any direct research findings.

In the absence of specific data, the environmental behavior of this compound can be broadly inferred by considering the properties of structurally related compounds, such as nitrophenols and fluorinated aromatic compounds. However, it is crucial to note that such extrapolations are estimations and may not accurately represent the actual behavior of this complex molecule.

The mobility of organic compounds in soil is significantly influenced by their affinity for soil organic carbon, a property quantified by the soil sorption coefficient (Koc). A high Koc value indicates strong binding to soil particles and thus lower mobility, while a low Koc value suggests weaker binding and a higher potential for leaching into groundwater. For instance, studies on simpler nitrophenols have reported varying Koc values. The measured log Koc values for 2-nitrophenol and 4-nitrophenol in a clay loam soil were 2.06 and 1.71, respectively. cdc.gov The presence of a nitro group, a polar and electron-withdrawing substituent, generally increases water solubility and can influence sorption behavior.

Furthermore, the presence of fluorine atoms in the structure of this compound is expected to significantly impact its environmental fate. Fluorinated aromatic compounds have been detected in groundwater, indicating their potential for mobility. bohrium.com For example, a study on benzotrifluoride (B45747) and its derivatives in groundwater revealed their persistence and distribution over long periods. bohrium.com The difluoromethyl group (-CHF2) adds another layer of complexity, and its influence on soil sorption is not readily predictable without experimental data.

The potential for groundwater infiltration is also dependent on various environmental factors, including soil type, pH, organic matter content, and the amount and frequency of rainfall. The anionic form of phenolic compounds, which is more prevalent at higher pH, tends to be more mobile in soils. cdc.gov Given the acidic nature of phenols, the soil pH will play a critical role in determining the dominant species and its subsequent mobility.

While general principles of environmental chemistry suggest that the combination of nitro and fluoro substituents on a phenol ring would lead to a compound with some degree of water solubility and potential for mobility, the lack of empirical data for this compound prevents a definitive assessment of its soil sorption and groundwater infiltration potential.

Interactive Data Table: Soil Sorption Coefficients of Related Compounds

Since no specific data is available for this compound, the following table presents data for related nitrophenolic compounds to provide a general context for the sorption behavior of this class of chemicals.

CompoundLog KocSoil TypeReference
2-Nitrophenol2.06Clay Loam cdc.gov
4-Nitrophenol1.71Clay Loam cdc.gov

Conclusion and Future Research Directions

Summary of Key Academic Insights into 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol

Direct academic insights into this compound are limited, suggesting it is a novel compound or one that has been synthesized in proprietary research without public disclosure. However, by examining its structural components, we can infer its potential chemical and physical properties. The presence of a nitro group and a phenolic hydroxyl group suggests a relatively acidic nature. The fluorine atom and the difluoromethyl group, both being strongly electron-withdrawing, would further enhance this acidity. The combination of these functionalities on a benzene (B151609) ring creates a complex electronic environment that is ripe for exploration. Future research should focus on the definitive synthesis and characterization of this compound to establish a foundational understanding of its properties.

Emerging Synthetic Methodologies for Related Complex Molecules

The synthesis of polysubstituted aromatic compounds, particularly those bearing fluorinated moieties, is a vibrant area of chemical research. numberanalytics.com The construction of this compound would likely involve a multi-step synthetic sequence. Future research into the synthesis of this and related molecules could explore several emerging methodologies.

One promising approach is the late-stage functionalization of a pre-existing phenol (B47542) derivative. For instance, the introduction of the difluoromethyl group could be achieved through various modern techniques. Another key step, the introduction of the fluorine atom, can be accomplished via electrophilic or nucleophilic fluorination reactions, or through transition metal-catalyzed processes. numberanalytics.com The nitration of the aromatic ring is a classic transformation, but regioselectivity can be a challenge in a highly substituted system. nih.gov

Recent advances in transition-metal-catalyzed cross-coupling reactions offer powerful tools for the synthesis of complex aromatic compounds. researchgate.netnih.gov For example, a palladium-catalyzed reaction could be envisioned to couple a suitably protected phenol with a source of the difluoromethyl group. acs.orgacs.org The table below outlines some potential synthetic strategies that could be explored.

Synthetic Strategy Key Transformation Potential Reagents and Conditions Anticipated Challenges
Linear SynthesisStepwise introduction of functional groups1. Nitration of a fluorophenol derivative. 2. Introduction of the difluoromethyl group. 3. Deprotection if necessary.Regiocontrol during nitration and fluorination. Harsh conditions for some difluoromethylation methods.
Convergent SynthesisCoupling of two or more fragmentsSuzuki or Buchwald-Hartwig coupling of a protected nitrophenol boronic acid with a difluoromethylated aromatic halide.Synthesis of the required building blocks. Optimization of coupling conditions.
Late-Stage FunctionalizationModification of a complex scaffoldC-H activation to introduce the difluoromethyl or fluoro group on a pre-existing nitrophenol.Selectivity of C-H activation in the presence of multiple functional groups.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry provides a powerful avenue for predicting the properties and reactivity of novel molecules like this compound before their synthesis. nih.gov Density Functional Theory (DFT) calculations have proven to be particularly useful for predicting a range of properties for phenolic compounds. nih.govresearchgate.netmdpi.com

Future computational studies on this molecule could focus on:

pKa Prediction: The acidity of the phenolic proton is a crucial parameter. DFT calculations, often in combination with a solvation model, can provide accurate pKa predictions. nih.govresearchgate.netmdpi.com

Spectroscopic Properties: Predicting NMR and IR spectra can aid in the characterization of the synthesized compound.

Reactivity Indices: Fukui functions and other reactivity indices can be calculated to predict the most likely sites for electrophilic and nucleophilic attack, guiding derivatization efforts. acs.org

Conformational Analysis: Understanding the preferred conformation of the difluoromethyl group relative to the other substituents is important for understanding its steric and electronic effects.

A recent study on the computational pKa determination of phenolic compounds highlighted the accuracy of using the CAM-B3LYP functional with the 6-311G+dp basis set and a solvation model based on density (SMD), which could be directly applied to this compound. nih.govresearchgate.netmdpi.com

Computational Method Predicted Property Potential Application
DFT (e.g., CAM-B3LYP/6-311G+dp)pKaUnderstanding the acidity and potential for salt formation.
TD-DFTUV-Vis SpectrumPredicting the electronic transitions and color of the compound.
NBO AnalysisAtomic Charges and Bond OrdersElucidating the electronic structure and substituent effects.
Molecular DynamicsSolvation and DynamicsUnderstanding its behavior in different solvent environments.

Exploration of Novel Reactivity Profiles and Derivatization Opportunities

The unique combination of functional groups in this compound suggests a rich and complex reactivity profile. Future research should aim to explore these reactions to generate a library of derivatives with potentially interesting properties.

Reactions of the Phenolic Hydroxyl Group: The hydroxyl group can be alkylated, acylated, or used in etherification reactions to produce a range of derivatives. Its acidity also allows for the formation of phenoxide salts.

Reactions of the Aromatic Ring: The nitro group is a strong activating group for nucleophilic aromatic substitution (SNAAr). The fluorine atom, particularly when ortho or para to the nitro group, can be a good leaving group in such reactions.

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which opens up a vast array of further derivatization possibilities, including diazotization and coupling reactions, or amide and sulfonamide formation.

Reactions involving the Difluoromethyl Group: While generally stable, the C-F bonds of the difluoromethyl group could potentially be activated under specific conditions, offering a less explored avenue for derivatization.

Potential for Green Chemistry Approaches in Synthesis and Degradation

The principles of green chemistry are increasingly important in modern organic synthesis. rsc.org Future research on this compound should incorporate these principles from the outset.

In terms of synthesis, this could involve:

The use of greener solvents or solvent-free reaction conditions.

The development of catalytic methods that avoid the use of stoichiometric and often toxic reagents.

Improving the atom economy of the synthetic route to minimize waste.

Nitroaromatic compounds are a known class of environmental pollutants, and their degradation is an important area of research. nih.govnih.govasm.orgresearchgate.net The presence of fluorine atoms can increase the persistence of organic compounds in the environment. Therefore, future studies should also investigate the potential for the biodegradation or advanced oxidative degradation of this compound. Biocatalytic methods, using enzymes or whole microorganisms, could be explored for the transformation of this compound into less harmful substances. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol, and what key reagents are involved?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the phenol ring. A plausible route begins with nitration of a precursor (e.g., 3-fluorophenol) at the 6-position, followed by difluoromethylation using reagents like sodium difluoromethanesulfinate (DFMS) under copper catalysis. Fluorination steps may employ Selectfluor® or similar electrophilic fluorinating agents. Critical intermediates should be characterized via 19F^{19}\text{F} NMR to confirm regioselectivity. Reaction optimization should focus on minimizing side reactions (e.g., over-nitration) and controlling steric hindrance from the difluoromethyl group .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Key techniques include:

  • Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm substituent positions and electronic environments.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray Crystallography : To resolve spatial arrangements of fluorine and nitro groups, critical for understanding steric and electronic effects.
  • Computational Analysis : Density Functional Theory (DFT) to model electron-withdrawing effects of the nitro and fluorine groups on ring acidity .

Q. What role do the fluorine substituents play in modulating the compound’s physicochemical properties?

  • Methodological Answer : Fluorine’s high electronegativity reduces electron density on the aromatic ring, enhancing acidity of the phenolic -OH group. The difluoromethyl group (-CF2_2H) introduces both steric bulk and lipophilicity, which can improve membrane permeability. Comparative studies with non-fluorinated analogs are essential to isolate these effects. Bioavailability assays (e.g., LogP measurements) should be paired with pKa determinations to quantify fluorine’s impact .

Q. What stability challenges arise during storage and handling of this nitro-phenol derivative?

  • Methodological Answer : Nitro groups are photolabile and prone to decomposition under UV light. Store the compound in amber vials at -20°C under inert atmosphere. Monitor degradation via HPLC or TLC, with particular attention to nitro-reduction byproducts (e.g., amine derivatives). Stability studies under varying pH (2–12) and temperature (4–40°C) are recommended to identify decomposition pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

  • Methodological Answer : Systematically modify substituents (e.g., replace -NO2_2 with -CN or -CF3_3) and assay biological endpoints (e.g., antimicrobial IC50_{50}). For example, shows that replacing -CF3_3 with -CF2_2H in analogs reduces cytotoxicity while retaining activity. Pair synthetic modifications with molecular docking to correlate steric/electronic changes with target binding (e.g., enzyme active sites) .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., bacterial strain variability) or compound purity. Validate results using orthogonal assays (e.g., broth microdilution vs. agar diffusion for antimicrobial activity). Cross-reference purity data (HPLC ≥95%) and control for batch-to-batch variability. Meta-analyses of published datasets can identify trends obscured by methodological differences .

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Methodological Answer : Perform molecular docking using software like AutoDock Vina, focusing on fluorine’s role in hydrophobic interactions and hydrogen bonding. Utilize the Protein Data Bank (PDB) to identify homologous targets (e.g., fungal cytochrome P450 enzymes). MD simulations (100+ ns) can assess conformational stability of ligand-target complexes, with emphasis on nitro group orientation .

Q. How can researchers design assays to evaluate the compound’s potential as a pesticide or antimicrobial agent?

  • Methodological Answer : Use standardized protocols (e.g., CLSI guidelines) for antifungal/antibacterial testing. Include positive controls (e.g., fluconazole for fungi, ciprofloxacin for bacteria) and measure minimum inhibitory concentrations (MICs). For mechanistic insights, pair with enzymatic inhibition assays (e.g., succinate dehydrogenase for fungicides, as in ) .

Q. What synthetic strategies mitigate undesired reactivity of the nitro group during derivatization?

  • Methodological Answer : Protect the phenolic -OH group (e.g., as a silyl ether) before nitration to prevent oxidation. For reduction steps (e.g., nitro to amine), use catalytic hydrogenation (H2_2, Pd/C) under mild conditions. Monitor reaction progress rigorously to avoid over-reduction or ring halogenation side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.